4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine: is an organic compound with the molecular formula C6H4IN3. It is a derivative of pyrrolo[2,3-d]pyrimidine, where an iodine atom is substituted at the 4th position.
Scientific Research Applications
Chemistry: 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, it is used as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases . It has shown potential as an inhibitor of p21-activated kinase 4 (PAK4), which is associated with various cancers .
Industry: The compound is used in the development of novel materials with specific electronic properties, making it valuable in the field of material science .
Mechanism of Action
Target of Action
It has been suggested that compounds with a similar pyrrolo[2,3-d]pyrimidine structure have been found to inhibit the activity of the janus kinase (jak) family of enzymes .
Mode of Action
The mode of action of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with its targets, leading to changes in cellular processes. For instance, if the compound acts as a JAK inhibitor, it would interfere with the JAK-signal transducer and activator of transcription protein (STAT) signaling pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death, and in tumor formation processes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its targets. If the compound acts on the JAK-STAT signaling pathway, it could affect downstream effects such as cell growth, proliferation, and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it acts as a JAK inhibitor, it could potentially lead to the inhibition of cell growth and proliferation, and the induction of apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential for maintaining its effectiveness.
Future Directions
Biochemical Analysis
Biochemical Properties
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in various biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are essential regulators of cellular signaling pathways. The iodine atom in this compound enhances its binding affinity to these enzymes, thereby modulating their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active sites of these enzymes, leading to potent inhibitory effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of kinases involved in the JAK-STAT signaling pathway, which is critical for cell proliferation and survival . By modulating this pathway, the compound can induce apoptosis in cancer cells and inhibit their growth. Furthermore, this compound has been shown to affect the expression of genes related to cell cycle regulation and metabolic processes, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, such as kinases, through hydrogen bonding and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of P21-activated kinase 4 (PAK4) by binding to its active site and preventing substrate access . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to its decomposition, resulting in reduced efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained inhibition of cell proliferation and induction of apoptosis over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, toxic and adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed and excreted . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, influencing cellular energy production and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine typically involves the iodination of 7H-pyrrolo[2,3-d]pyrimidine. One common method includes dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is stirred overnight at room temperature, followed by the addition of a saturated solution of sodium thiosulfate to quench the reaction. The product is then filtered, washed with water, and dried under vacuum to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used in solvents like tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Reactions: Products include various substituted pyrrolo[2,3-d]pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds with diverse functional groups.
Comparison with Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine
- 4-Fluoro-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain coupling reactions compared to its chloro, bromo, and fluoro counterparts . The iodine atom also enhances the compound’s ability to participate in halogen bonding, which can be advantageous in drug design and material science applications .
Properties
IUPAC Name |
4-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUGYIMGLFJGGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728157 | |
Record name | 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1100318-96-4 | |
Record name | 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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